Cas no 93429-64-2 (2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-2-ol)
2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-2-ol Chemical and Physical Properties
Names and Identifiers
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- EN300-1824768
- 93429-64-2
- SCHEMBL14815564
- 2-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-ol
- 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-2-ol
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- Inchi: 1S/C13H18O/c1-13(2,14)12-9-5-7-10-6-3-4-8-11(10)12/h3-4,6,8,12,14H,5,7,9H2,1-2H3
- InChI Key: JTRTUCDWBPBUOC-UHFFFAOYSA-N
- SMILES: OC(C)(C)C1C2C=CC=CC=2CCC1
Computed Properties
- Exact Mass: 190.135765193g/mol
- Monoisotopic Mass: 190.135765193g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 20.2Ų
2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1824768-0.05g |
2-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-ol |
93429-64-2 | 0.05g |
$683.0 | 2023-09-19 | ||
| Enamine | EN300-1824768-0.1g |
2-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-ol |
93429-64-2 | 0.1g |
$715.0 | 2023-09-19 | ||
| Enamine | EN300-1824768-0.25g |
2-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-ol |
93429-64-2 | 0.25g |
$748.0 | 2023-09-19 | ||
| Enamine | EN300-1824768-0.5g |
2-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-ol |
93429-64-2 | 0.5g |
$781.0 | 2023-09-19 | ||
| Enamine | EN300-1824768-1.0g |
2-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-ol |
93429-64-2 | 1g |
$813.0 | 2023-06-02 | ||
| Enamine | EN300-1824768-2.5g |
2-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-ol |
93429-64-2 | 2.5g |
$1594.0 | 2023-09-19 | ||
| Enamine | EN300-1824768-5.0g |
2-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-ol |
93429-64-2 | 5g |
$2360.0 | 2023-06-02 | ||
| Enamine | EN300-1824768-10.0g |
2-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-ol |
93429-64-2 | 10g |
$3500.0 | 2023-06-02 | ||
| Enamine | EN300-1824768-1g |
2-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-ol |
93429-64-2 | 1g |
$813.0 | 2023-09-19 | ||
| Enamine | EN300-1824768-5g |
2-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-ol |
93429-64-2 | 5g |
$2360.0 | 2023-09-19 |
2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-2-ol Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-2-ol
Chemical Profile of 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-2-ol (CAS No. 93429-64-2)
2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-2-ol, identified by its Chemical Abstracts Service (CAS) number 93429-64-2, is a significant compound in the realm of pharmaceutical chemistry and organic synthesis. This molecule, featuring a tetrahydronaphthalene core linked to a propan-2-ol side chain, has garnered attention due to its structural versatility and potential applications in drug discovery and material science. The unique combination of a naphthalene derivative with an alcohol functional group makes it a promising candidate for further exploration in medicinal chemistry.
The tetrahydronaphthalen-1-yl moiety contributes to the compound's aromaticity while allowing for conformational flexibility, which is often exploited in the design of bioactive molecules. This structural feature is particularly relevant in the context of modern drug development, where modulating molecular shape and electronic properties can enhance binding affinity and selectivity. The presence of the propan-2-ol group introduces a hydroxyl functionality, enabling various chemical modifications such as esterification or etherification, which are common strategies in medicinal chemistry to improve solubility and metabolic stability.
Recent advancements in computational chemistry have facilitated the rapid screening of such compounds for their pharmacological potential. Studies have demonstrated that derivatives of tetrahydronaphthalen-1-yl alcohols exhibit interesting interactions with biological targets, including enzymes and receptors. For instance, research published in peer-reviewed journals has highlighted the role of naphthalene-based scaffolds in modulating inflammatory pathways and neurotransmitter systems. The compound's ability to engage with these targets makes it a valuable scaffold for designing novel therapeutic agents.
In the context of drug discovery, the synthesis of 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-2-ol has been optimized using modern synthetic methodologies. Techniques such as catalytic hydrogenation and cross-coupling reactions have been employed to construct the desired framework efficiently. The compound's stability under various reaction conditions has been well-documented, making it a reliable intermediate for further derivatization. Additionally, its solubility profile in common organic solvents has been favorable for high-throughput screening assays used in drug discovery pipelines.
The pharmacokinetic properties of this compound are also of considerable interest. Preliminary studies suggest that modifications to the propan-2-ol group can influence absorption, distribution, metabolism, and excretion (ADME) profiles. This is critical for optimizing lead compounds into viable drugs. For example, introducing hydrophobic substituents may enhance membrane permeability, while conversely, polar groups can improve water solubility. Such fine-tuning is essential for achieving the desired therapeutic effect while minimizing side effects.
Moreover, the compound's potential role in material science cannot be overlooked. The rigid yet flexible nature of the tetrahydronaphthalen-1-yl backbone makes it suitable for applications in polymer chemistry and liquid crystal formulations. Researchers have explored its incorporation into functional materials that exhibit unique optical or electronic properties. These findings underscore the broad utility of this class of compounds beyond traditional pharmaceutical applications.
From a synthetic perspective, 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-2-ol serves as a versatile building block for more complex molecules. Its reactivity allows for diverse functionalization strategies, enabling chemists to explore new chemical spaces. This adaptability is particularly valuable in medicinal chemistry libraries designed for high-throughput screening (HTS). By systematically modifying substituents on both the tetrahydronaphthalen-1-yl and propan-2-ol portions, researchers can generate libraries rich in structural diversity.
The integration of machine learning and artificial intelligence into drug discovery has further accelerated the exploration of such compounds. Predictive models trained on large datasets can identify promising derivatives of 93429-64-2, guiding experimental efforts more efficiently than traditional methods alone. This synergy between computational tools and synthetic chemistry has led to faster identification of lead compounds with optimized properties.
In summary,2-(1,2,3,4-Tetrahydronaphthalen-1-y l)propan - 2 - ol (CAS No. 93429 - 64 - 2) represents a multifaceted compound with significant potential across pharmaceuticals and materials science. Its unique structural features—combining an aromatic core with an alcohol functionality—make it a compelling scaffold for drug design and material innovation. As research continues to uncover new applications and synthetic pathways for this molecule, its importance is likely to grow within both academic and industrial settings.
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